Hotrienol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. It is a naturally occurring compound found in various plants and is known for its pleasant floral aroma. Hotrienol is a significant component in the scent profile of certain flowers and is also present in some essential oils .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hotrienol can be synthesized through the homoallylic isomerization of the products of the combined addition of vinylmagnesium halide and carbonyl compounds to cyclopropenes . This method involves the use of cyclopropenes as starting materials, which undergo a series of reactions to yield linear monoterpenols, including this compound .

Industrial Production Methods: In an industrial setting, this compound can be produced through the ene-type chlorination of linalyl acetate, followed by dehydrochlorination and hydrolysis. This method has been demonstrated to achieve an overall yield of 55%.

Analyse Des Réactions Chimiques

Types of Reactions: Hotrienol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the thermal conversion of linalool to this compound during the nonenzymatic reaction stage in the processing of oolong tea .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions involving this compound typically require catalysts such as acids or bases to facilitate the reaction.

Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Hotrienol has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of hotrienol involves its interaction with various molecular targets and pathways. In plants, this compound is involved in the oxidative metabolism of monoterpenols, which are key players in plant adaptation and interactions with other organisms . The biosynthesis of this compound and its derivatives is catalyzed by enzymes from the cytochrome P450 superfamily .

Comparaison Avec Des Composés Similaires

Hotrienol is similar to other monoterpenoid alcohols such as linalool and geraniol. it is unique in its specific structure and aroma profile . Similar compounds include:

Linalool: A monoterpenoid alcohol with a floral scent, commonly found in lavender and other aromatic plants.

Geraniol: Another monoterpenoid alcohol with a rose-like aroma, found in rose oil and citronella oil.

This compound stands out due to its specific role in the scent profile of certain flowers and its unique chemical properties .

Propriétés

Numéro CAS |

20053-88-7 |

|---|---|

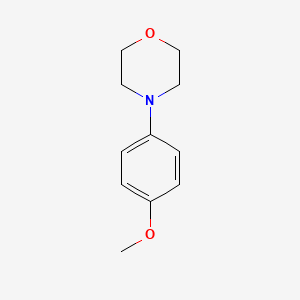

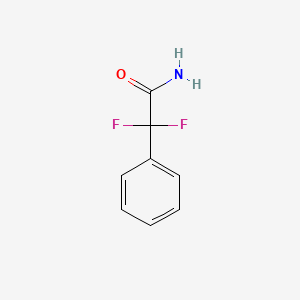

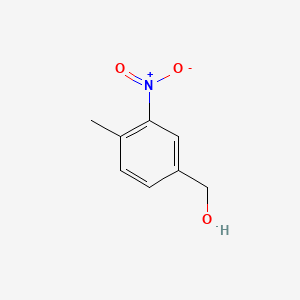

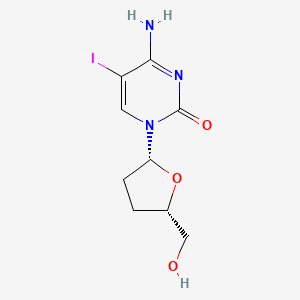

Formule moléculaire |

C10H16O |

Poids moléculaire |

152.23 g/mol |

Nom IUPAC |

(3R,5E)-3,7-dimethylocta-1,5,7-trien-3-ol |

InChI |

InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h5-7,11H,1-2,8H2,3-4H3/b7-6+/t10-/m0/s1 |

Clé InChI |

ZJIQIJIQBTVTDY-FGEFZZPRSA-N |

SMILES |

CC(=C)C=CCC(C)(C=C)O |

SMILES isomérique |

CC(=C)/C=C/C[C@](C)(C=C)O |

SMILES canonique |

CC(=C)C=CCC(C)(C=C)O |

Densité |

0.877-0.884 |

Description physique |

Colourless liquid; mouldy aroma |

Solubilité |

insoluble in water; 50% soluble in heptane or triacetin 50% soluble in ethanol (in ethanol) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is hotrienol and where is it found?

A1: 3,7-Dimethyl-1,5,7-octatrien-3-ol, commonly known as this compound, is a naturally occurring monoterpene alcohol. It's found in various plants and consequently in products derived from them, such as honey [, , , , , , , , , , ] and tea [, , ].

Q2: How does this compound form in honey?

A2: this compound in honey is believed to be formed during the honey ripening process, likely through the dehydration of 2,6-dimethyl-3,7-octadiene-2,6-diol, a terpene found in the nectar of certain plants [, ].

Q3: Can heat affect the levels of this compound in honey?

A3: Yes, research suggests that this compound is relatively unstable under heat and prolonged storage conditions. It can degrade over time, potentially due to Maillard reactions and Strecker degradation reactions that occur in honey [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H16O, and its molecular weight is 152.23 g/mol [].

Q5: Are there any specific spectroscopic data available for this compound?

A5: While the provided literature doesn't delve into detailed spectroscopic analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to identify and quantify this compound in various matrices [, , , , , , , , , , , , , , , , ].

Q6: What are the common methods for analyzing this compound?

A8: The most common analytical technique employed to identify and quantify this compound in various samples is Gas Chromatography coupled with Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , , ]. Different extraction techniques, such as Headspace Solid-Phase Microextraction (HS-SPME) and Ultrasonic Solvent Extraction (USE), are used prior to GC-MS analysis depending on the matrix and the target analytes [, , , , , , , , , , ].

Q7: Are there any challenges in accurately quantifying this compound?

A9: Yes, accurately quantifying this compound, especially in complex matrices like honey, can be challenging due to its potential degradation during processing or storage []. Proper sample handling, extraction optimization, and the use of appropriate internal standards are crucial for reliable quantification.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1583625.png)